1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)imidazolidin-2-one
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Overview
Description
1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)imidazolidin-2-one is a complex organic compound featuring a unique combination of heterocyclic structures The compound includes a 1,2,4-oxadiazole ring, a piperidine ring, and an imidazolidin-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)imidazolidin-2-one typically involves multiple steps, starting with the preparation of the 1,2,4-oxadiazole ring. This can be achieved through the cyclization of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, in the presence of a suitable base like triethylamine . The piperidine ring is then introduced via nucleophilic substitution reactions, followed by the formation of the imidazolidin-2-one moiety through cyclization reactions involving urea derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)imidazolidin-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines or alkyl halides, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives, as well as substituted analogs with varying functional groups .
Scientific Research Applications
1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)imidazolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in disease processes, leading to therapeutic effects . For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds with similar 1,2,4-oxadiazole rings, such as 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine.
Piperidine Derivatives: Compounds containing piperidine rings, such as 1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine.
Imidazolidin-2-one Derivatives: Compounds with imidazolidin-2-one moieties, such as 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methylimidazolidin-2-one.
Uniqueness
1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)imidazolidin-2-one is unique due to its combination of three distinct heterocyclic structures, which confer a wide range of chemical reactivity and potential biological activities. This structural diversity makes it a valuable compound for various applications in scientific research and industry .
Properties
IUPAC Name |
1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl]imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3/c21-14-16-5-7-20(14)15(22)19-6-1-2-10(9-19)8-12-17-13(18-23-12)11-3-4-11/h10-11H,1-9H2,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDSBNQBJUAGGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)N2CCNC2=O)CC3=NC(=NO3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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